![molecular formula C16H20N2O2 B2637773 (E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide CAS No. 2411323-03-8](/img/structure/B2637773.png)
(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide is a chemical compound that belongs to the class of amides. It is commonly referred to as DMABN or DY146. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicine and biotechnology.
Wirkmechanismus
The mechanism of action of DMABN involves the inhibition of the activity of protein kinase C (PKC). PKC is an enzyme that plays a critical role in various cellular processes, including cell growth and division. By inhibiting the activity of PKC, DMABN can prevent the growth and division of cancer cells, leading to their death.
Biochemical and Physiological Effects:
DMABN has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system's response. These effects make DMABN a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of using DMABN in lab experiments is its ability to selectively inhibit the activity of PKC. This property makes it an ideal candidate for studying the role of PKC in various cellular processes. However, one of the limitations of using DMABN is its potential toxicity. Studies have shown that high concentrations of DMABN can be toxic to cells, making it essential to use this compound in appropriate concentrations.
Zukünftige Richtungen
There are several future directions for the use of DMABN in scientific research. One of the most promising directions is the development of DMABN-based cancer therapies. Studies have shown that DMABN has the potential to inhibit the growth of various types of cancer cells, making it a promising candidate for cancer treatment. Additionally, DMABN can be used to study the role of PKC in various cellular processes, leading to a better understanding of the molecular mechanisms underlying various diseases. Finally, DMABN can be used in the development of novel drug delivery systems, leading to more effective and targeted drug therapies.
Conclusion:
(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide is a promising compound with potential applications in various fields, including medicine and biotechnology. Its ability to selectively inhibit the activity of PKC makes it an ideal candidate for studying the role of PKC in various cellular processes. Additionally, its potential to inhibit the growth of cancer cells makes it a promising candidate for cancer treatment. Further research is needed to fully understand the potential applications of DMABN in scientific research.
Synthesemethoden
The synthesis of (E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide can be achieved through various methods. One of the most common methods is the reaction of 4-prop-2-ynoxybenzaldehyde with N,N-dimethylformamide dimethyl acetal, followed by the addition of but-2-enoyl chloride. This reaction results in the formation of DMABN as a yellow powder.
Wissenschaftliche Forschungsanwendungen
DMABN has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of this compound is in the field of cancer research. Studies have shown that DMABN has the potential to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
(E)-4-(dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-4-12-20-15-9-7-14(8-10-15)13-17-16(19)6-5-11-18(2)3/h1,5-10H,11-13H2,2-3H3,(H,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQFEAWFIKRYKI-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC=CC(=O)NCC1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NCC1=CC=C(C=C1)OCC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(Dimethylamino)-N-[(4-prop-2-ynoxyphenyl)methyl]but-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzo[e]benzothiazol-2-yl-2-naphthylacetamide](/img/structure/B2637691.png)
![N-{1-[(2,5-dimethylphenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2637693.png)
![Sodium;3-[[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]-(thiophen-2-ylmethyl)amino]propanoate](/img/structure/B2637695.png)
![6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B2637696.png)
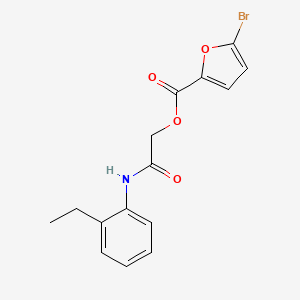
![N-[4-[(Z)-(5-oxo-2-sulfanylideneimidazolidin-4-ylidene)methyl]phenyl]acetamide](/img/structure/B2637698.png)
![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-2-naphthamide hydrochloride](/img/structure/B2637703.png)
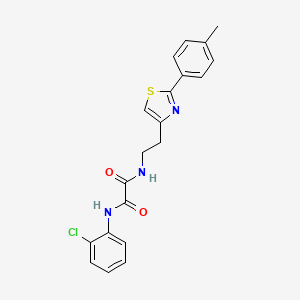
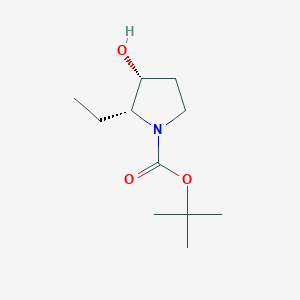
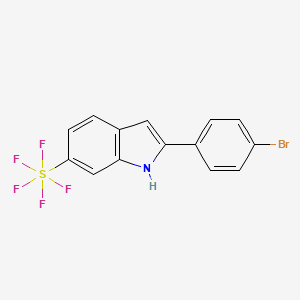
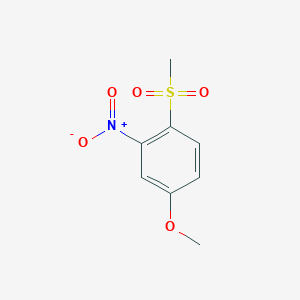
![3,5-dichloro-N-[5-(2,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2637710.png)
![3-benzyl-5-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2637712.png)
![Tert-butyl N-[(4-aminospiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-1-yl)methyl]carbamate](/img/structure/B2637713.png)